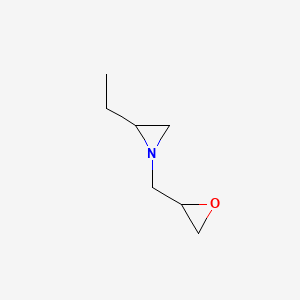
Aziridine, 2-ethyl-1-(oxiranylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 2-ethyl-1-(oxiranylmethyl)- is an organic compound that features a three-membered ring structure containing nitrogen. This compound is a derivative of aziridine, which is known for its significant practical interest due to its unique chemical properties and reactivity. Aziridine compounds are characterized by their strained ring structure, which makes them highly reactive and useful in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aziridine, 2-ethyl-1-(oxiranylmethyl)- can be synthesized through several methods. One common approach involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3. This reaction produces aryl aziridine carboxylates with high yields and excellent cis-diastereoselectivity . Another method involves the use of N-tosyl imines with iodomethyllithium, which allows for the efficient synthesis of aziridines .
Industrial Production Methods
Industrial production of aziridine compounds often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures. The Wenker synthesis is another industrial method, where aminoethanol is converted to the sulfate ester, which then undergoes base-induced sulfate elimination to produce aziridine .
Chemical Reactions Analysis
Types of Reactions
Aziridine, 2-ethyl-1-(oxiranylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: Aziridines can be oxidized to form oxaziridines, which are useful intermediates in organic synthesis.
Reduction: Reduction of aziridines can lead to the formation of amines.
Common Reagents and Conditions
Common reagents used in the reactions of aziridine compounds include ethyl diazoacetate, Bi(OTf)3, iodomethyllithium, and various nucleophiles. Reaction conditions often involve mild temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products
The major products formed from the reactions of aziridine, 2-ethyl-1-(oxiranylmethyl)- include aryl aziridine carboxylates, amines, and various substituted aziridines depending on the specific reaction and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of aziridine, 2-ethyl-1-(oxiranylmethyl)- involves its highly strained ring structure, which makes it reactive towards nucleophiles. The ring-opening reactions of aziridines with nucleophiles result in the formation of alkylated products. This reactivity is exploited in various applications, including the synthesis of biologically active compounds and crosslinking in coatings .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid: Known for its use as a PDIA1 inhibitor and its immunomodulatory anticancer properties.
Aziridine alkaloids: Natural and synthetic aziridine-containing compounds with confirmed pharmacological activity, including antitumor and antimicrobial effects.
Azetidine: Another three-membered nitrogen-containing ring compound used in similar applications as aziridine.
Uniqueness
Aziridine, 2-ethyl-1-(oxiranylmethyl)- is unique due to its specific structure, which combines the aziridine ring with an oxirane (epoxide) moiety. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
4465-97-8 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-ethyl-1-(oxiran-2-ylmethyl)aziridine |
InChI |
InChI=1S/C7H13NO/c1-2-6-3-8(6)4-7-5-9-7/h6-7H,2-5H2,1H3 |
InChI Key |
HHSKTLKGFHKHOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN1CC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















